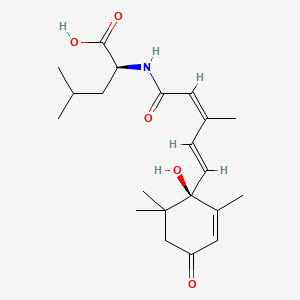![molecular formula C27H32N2O B13439871 (R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine is a complex organic compound that features a naphthalene moiety, a pyridine ring, and a spirocyclic structure. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine likely involves multiple steps, including the formation of the spirocyclic core, the introduction of the pyridine ring, and the attachment of the naphthalene moiety. Typical synthetic routes might include:
Formation of the Spirocyclic Core: This could involve a cyclization reaction under acidic or basic conditions.
Introduction of the Pyridine Ring: This might be achieved through a nucleophilic substitution reaction.
Attachment of the Naphthalene Moiety: This could involve a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the naphthalene or pyridine rings.
Reduction: Reduction reactions could target the spirocyclic core or the ethanamine side chain.
Substitution: Substitution reactions might occur at the pyridine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines or thiols might be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce various reduced forms of the spirocyclic core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be explored for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry
In industry, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine: can be compared with other spirocyclic compounds, pyridine derivatives, and naphthalene-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core, a pyridine ring, and a naphthalene moiety, which might confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C27H32N2O |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
N-(naphthalen-2-ylmethyl)-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine |
InChI |
InChI=1S/C27H32N2O/c1-2-8-24-19-22(10-11-23(24)7-1)20-28-17-14-26(25-9-3-6-16-29-25)15-18-30-27(21-26)12-4-5-13-27/h1-3,6-11,16,19,28H,4-5,12-15,17-18,20-21H2/t26-/m1/s1 |
Clave InChI |
DGZHRGMHMQHYGA-AREMUKBSSA-N |
SMILES isomérico |
C1CCC2(C1)C[C@](CCO2)(CCNCC3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5 |
SMILES canónico |
C1CCC2(C1)CC(CCO2)(CCNCC3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


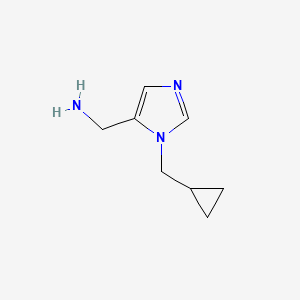
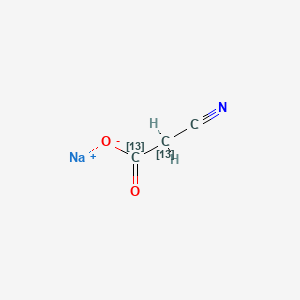
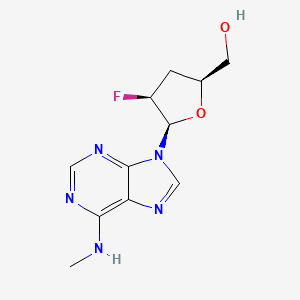
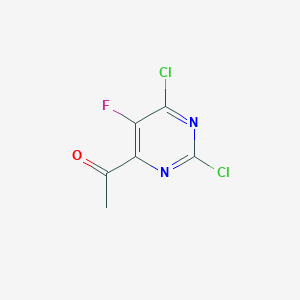
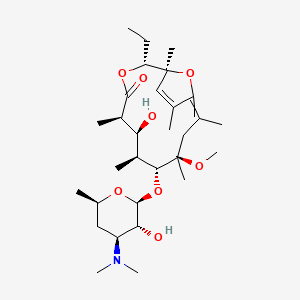
![3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13439814.png)
![N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13439816.png)
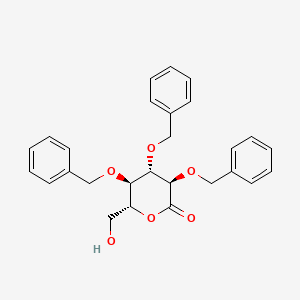
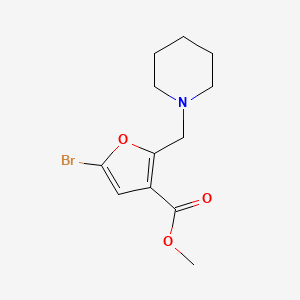
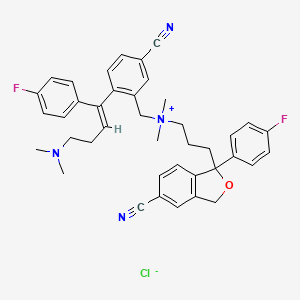
![2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B13439843.png)
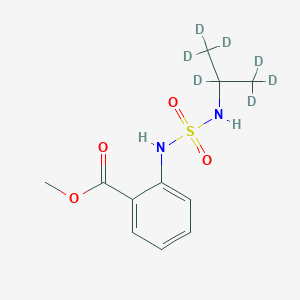
![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
